molecular formula C14H20Cl2N2 B5655994 N-(3,4-dichlorobenzyl)-N,1-dimethyl-4-piperidinamine

N-(3,4-dichlorobenzyl)-N,1-dimethyl-4-piperidinamine

Cat. No. B5655994
M. Wt: 287.2 g/mol
InChI Key: HLDFRMGZEJRVCA-UHFFFAOYSA-N
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Description

N-(3,4-dichlorobenzyl)-N,1-dimethyl-4-piperidinamine is a chemical compound with potential interest in various scientific fields due to its structural and functional properties. Its synthesis and analysis are crucial for understanding its characteristics and potential applications.

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step chemical processes. For example, derivatives have been synthesized through modified Mannich condensation, demonstrating the complexity and versatility of methods available for creating piperidine-based compounds (Dineshkumar & Parthiban, 2022).

Molecular Structure Analysis

Molecular structure characterization is pivotal in understanding the chemical and biological activity of compounds. NMR and X-ray diffraction studies provide detailed insights into the conformation and orientation of substituents in piperidine derivatives, laying the groundwork for structural analysis (Wang et al., 2009).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. For instance, the synthesis of biologically active O-substituted derivatives illustrates the chemical transformations piperidine compounds can undergo, leading to new compounds with potentially different properties and applications (Khalid et al., 2013).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. Studies on the crystallization and molecular packing of these compounds provide valuable information on their physical characteristics and stability (Naveen et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the potential utility of piperidine derivatives. Research into the bioactive conformation of these compounds sheds light on their interaction mechanisms and potential as bioactive agents (Le Bourdonnec et al., 2006).

properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-N,1-dimethylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N2/c1-17-7-5-12(6-8-17)18(2)10-11-3-4-13(15)14(16)9-11/h3-4,9,12H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDFRMGZEJRVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5260313

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